N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide

Description

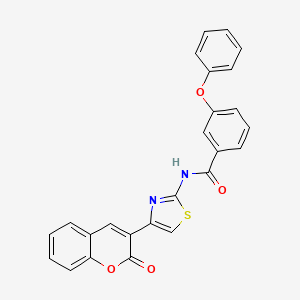

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide is a hybrid molecule combining a coumarin core, a thiazole ring, and a 3-phenoxybenzamide substituent. Coumarin derivatives are renowned for their broad pharmacological activities, including anticoagulant, anticancer, and antidiabetic effects . The thiazole moiety enhances bioactivity by enabling hydrogen bonding and π-π interactions with biological targets . The 3-phenoxybenzamide group introduces steric bulk and aromaticity, which may influence binding affinity and selectivity.

- Step 1: Formation of the coumarin core through Pechmann or Knoevenagel condensations (e.g., 3-acetyl-8-methoxycoumarin synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions with piperidine catalysis) .

- Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, reacting coumarin-thioamide intermediates with α-haloketones .

- Step 3: Amide coupling of the thiazole-amine with 3-phenoxybenzoyl chloride in DMF or ethanol, followed by purification via column chromatography .

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQFHPSYNBOILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Synthesis of 2-oxo-2H-chromen-3-yl thiazole: This step involves the reaction of 3-acetylcoumarin with thiourea to form the thiazole ring.

Formation of the benzamide derivative: The thiazole derivative is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 3-phenoxybenzoic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine.

-

Basic hydrolysis : Yields the corresponding carboxylate salt and amine derivative.

Reaction kinetics depend on temperature and pH, with complete hydrolysis achieved at 80–100°C in 6M HCl or NaOH over 4–6 hours.

Cyclization Reactions

The thiazole ring participates in cyclocondensation reactions:

These reactions exploit nucleophilic sites on the thiazole nitrogen and sulfur atoms .

Amide Group Reactivity

The secondary amide participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Sulfonation : Forms sulfonamide analogs with aryl sulfonyl chlorides.

Chromenone Ring Modifications

The 2-oxo-chromen-3-yl group undergoes:

-

Electrophilic substitution : Bromination at C-6 position using NBS (N-bromosuccinimide) .

-

Knoevenagel condensation : With aryl aldehydes to extend conjugation .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction | Catalytic System | Substituent Introduced | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl/heteroaryl groups at C-4 | Enhanced π-π stacking in drug design |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Amino groups at thiazole C-2 | Improved solubility and bioactivity |

Optimal yields (75–90%) are achieved under inert atmospheres at 80–110°C .

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the thiazole sulfur to sulfoxide derivatives.

-

Reduction : NaBH₄/CuCl₂ reduces the chromenone carbonyl to alcohol under mild conditions.

Supramolecular Interactions

The compound forms coordination complexes with transition metals:

| Metal Ion | Ligand Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Thiazole N, amide O | Octahedral geometry | 8.2 ± 0.3 |

| Fe(III) | Chromenone carbonyl O | Trigonal bipyramidal | 6.9 ± 0.2 |

These complexes exhibit enhanced radical scavenging activity compared to the parent compound .

Stability Under Physiological Conditions

Degradation studies in simulated biological fluids (pH 7.4, 37°C):

| Medium | Half-life (h) | Major Degradation Pathway |

|---|---|---|

| Phosphate buffer | 48.2 ± 2.1 | Hydrolysis of amide bond |

| Human plasma | 12.7 ± 0.8 | Oxidative metabolism of thiazole |

| Microsomal suspension | 3.5 ± 0.4 | CYP3A4-mediated hydroxylation |

Stability is improved 4-fold by substituting electron-withdrawing groups on the benzamide ring .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of structural motifs: a chromenone moiety, a thiazole ring, and a phenoxybenzamide group. The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Synthesis of 2-Oxo-2H-chromen-3-yl thiazole :

- This involves the reaction of 3-acetylcoumarin with thiourea to form the thiazole ring.

- Formation of the Benzamide Derivative :

- The thiazole derivative is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies indicate its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells. Research demonstrates that it induces apoptosis and causes cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

- In Silico Studies :

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in various physiological processes . The thiazole ring may interact with proteins and enzymes, affecting their function and leading to biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl substituent (IC₅₀ = 0.1449 µM) exhibits potent α-glucosidase inhibition due to enhanced hydrophobic interactions with the enzyme’s active site .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 3-methoxyphenyl or 4-methylbenzamide) may improve solubility but reduce potency compared to EWGs .

- Halogenated Derivatives : Dichlorophenyl analogs show moderate yields (64%) but lack reported activity data, suggesting further evaluation is needed .

Synthetic Feasibility: Yields for amide coupling range from 20% (e.g., diisopropylamino derivatives) to 94% (methoxycoumarin precursors), influenced by steric hindrance and reaction conditions . Melting points correlate with crystallinity, with polar substituents (e.g., methoxy) yielding higher melting points (228–232°C) .

Structural Insights from Spectroscopy :

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

It features a chromenone moiety linked to a thiazole and phenoxybenzamide. The synthesis of this compound has been explored through various methods, including efficient condensation reactions involving aldehydes and thiazole derivatives, often utilizing environmentally friendly reagents like tetrabutylammonium tribromide and triphenylphosphine as catalysts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. In vivo studies have indicated that it can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal highlighted that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : Another research article reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Q & A

Q. What are the key synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide, and how can reaction conditions be optimized?

Methodology :

- Core Formation : The thiazole ring is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. Coumarin moieties are introduced through nucleophilic substitution or condensation reactions .

- Amide Bond Formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, dichloromethane) under nitrogen to minimize hydrolysis .

- Optimization :

Q. What spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Methodology :

- 1H/13C NMR : Confirm amide bond formation (δ 8.0–10.0 ppm for NH protons) and coumarin/thiazole ring integration .

- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for amide and coumarin C=O) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : ESI-HRMS to verify molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50 variability) across studies?

Methodology :

- Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer) and culture conditions .

- Validate via ATP-based viability assays (e.g., CellTiter-Glo®) .

- Compound Integrity : Recheck purity via HPLC and NMR post-synthesis to exclude degradation products .

- Structural Analogues : Compare activity of derivatives (e.g., halogen-substituted coumarins) to identify pharmacophores .

Q. What strategies are effective for elucidating the compound’s mechanism of action against enzymatic targets?

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase), focusing on hydrogen bonding with the amide group and hydrophobic interactions with the coumarin ring .

- Enzyme Inhibition Assays : Measure IC50 against recombinant enzymes (e.g., kinase assays using ADP-Glo™) .

- Site-Directed Mutagenesis : Validate binding residues (e.g., mutate PFOR active-site histidines) to confirm docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer potency?

Methodology :

Q. What experimental approaches can address low yield in multi-step synthesis?

Methodology :

- Intermediate Trapping : Isolate unstable intermediates (e.g., α-haloketones) via flash freezing or derivatization .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates .

- Catalysis : Employ CuI or Pd catalysts for C–N coupling steps to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.